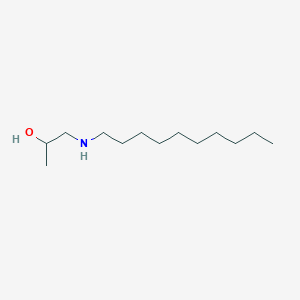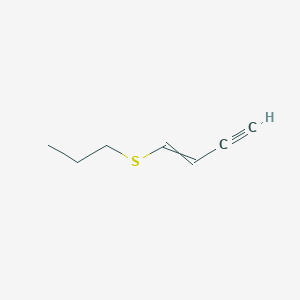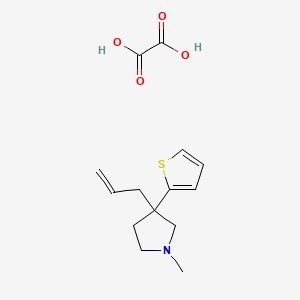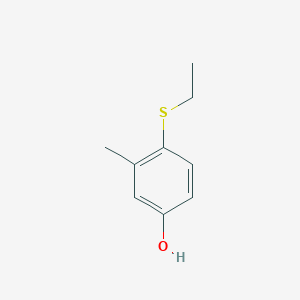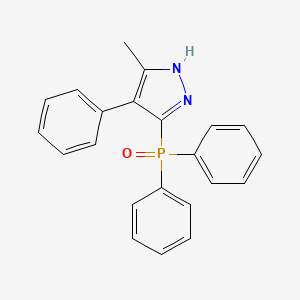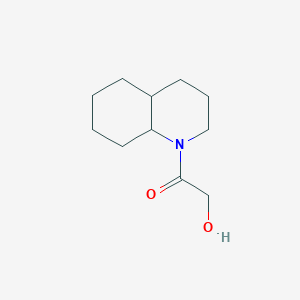
2-Hydroxy-1-(octahydroquinolin-1(2H)-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(octahydroquinolin-1(2H)-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1-(octahydroquinolin-1(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1-(octahydroquinolin-1(2H)-yl)ethan-1-one involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, leading to changes in cellular processes. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Hydroxy-1-(octahydroquinolin-1(2H)-yl)ethan-1-one include other quinoline derivatives such as:
- 2-Hydroxyquinoline
- 1,2,3,4-Tetrahydroquinoline
- 8-Hydroxyquinoline
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes an octahydroquinoline ring system and a hydroxyl group. This unique combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
73251-24-8 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C11H19NO2/c13-8-11(14)12-7-3-5-9-4-1-2-6-10(9)12/h9-10,13H,1-8H2 |
Clave InChI |
MFTKHGXDRBFPLO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCCN2C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



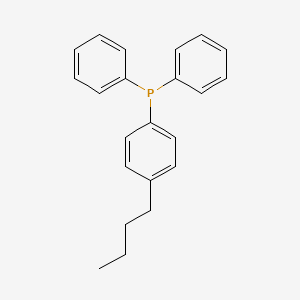
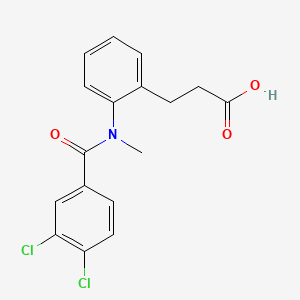
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
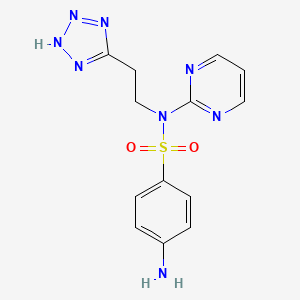
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
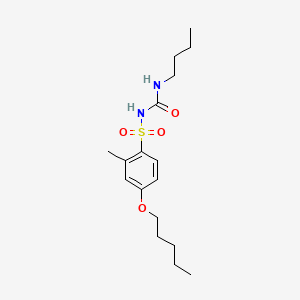
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)

